(7-Chloro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a chloro substituent at the 7th position, a phenyl group at the 3rd position, and a thioacetic acid moiety at the 2nd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-oxo-3-phenylquinazoline: Lacks the thioacetic acid moiety.
2-Phenylquinazolin-4-one: Lacks the chloro substituent and thioacetic acid moiety.
4-Oxo-3-phenylquinazoline-2-thiol: Contains a thiol group instead of the thioacetic acid moiety.
Uniqueness
2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the thioacetic acid moiety and the chloro substituent, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClN2O3S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(7-chloro-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-6-7-12-13(8-10)18-16(23-9-14(20)21)19(15(12)22)11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) |
InChI Key |
UUCRAZIJUFGOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.